![molecular formula C15H20O5 B13401752 1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one](/img/structure/B13401752.png)
1,5-Dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Artemisia annua. Artemisinin and its derivatives, including dehydroqinghaosu, are well-known for their potent antimalarial properties. Dehydroqinghaosu is particularly notable for its unique chemical structure, which includes an endoperoxide bridge essential for its biological activity .
準備方法
Synthetic Routes and Reaction Conditions: Dehydroqinghaosu can be synthesized from artemisinin through a series of chemical reactions. One common method involves the reduction of artemisinin to dihydroartemisinin, followed by oxidation to form dehydroqinghaosu. The reaction conditions typically include the use of reducing agents such as sodium borohydride and oxidizing agents like m-chloroperbenzoic acid .
Industrial Production Methods: Industrial production of dehydroqinghaosu involves large-scale extraction of artemisinin from Artemisia annua, followed by chemical conversion processes. The extraction process includes solvent extraction and purification steps to isolate artemisinin, which is then chemically modified to produce dehydroqinghaosu .
化学反応の分析
Types of Reactions: Dehydroqinghaosu undergoes various chemical reactions, including:
Oxidation: Dehydroqinghaosu can be further oxidized to form other derivatives.
Reduction: It can be reduced back to dihydroartemisinin under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the endoperoxide bridge.
Common Reagents and Conditions:
Oxidizing Agents: m-Chloroperbenzoic acid, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of dehydroqinghaosu.
Reduction Products: Dihydroartemisinin and other reduced forms.
科学的研究の応用
Dehydroqinghaosu has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other artemisinin derivatives.
Biology: Studied for its effects on various biological systems, particularly its antimalarial activity.
Medicine: Investigated for its potential therapeutic effects beyond malaria, including anticancer properties.
Industry: Utilized in the production of antimalarial drugs and other pharmaceuticals.
作用機序
The mechanism of action of dehydroqinghaosu involves the cleavage of its endoperoxide bridge by iron, producing free radicals. These free radicals cause oxidative stress in the cells of the malaria parasite, leading to its death. The compound primarily targets the iron-rich heme groups within the parasite, disrupting its metabolic processes .
類似化合物との比較
Artemisinin: The parent compound from which dehydroqinghaosu is derived.
Dihydroartemisinin: A reduced form of artemisinin with similar antimalarial properties.
Artesunate: Another derivative of artemisinin used in antimalarial therapy.
Uniqueness: Dehydroqinghaosu is unique due to its specific chemical structure, which includes an endoperoxide bridge crucial for its biological activity. This structure differentiates it from other artemisinin derivatives and contributes to its potent antimalarial effects .
特性
IUPAC Name |
1,5-dimethyl-9-methylidene-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8,10-11,13H,2,4-7H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEBZMMCKFUABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(=C)C(=O)OC3C24C1CCC(O3)(OO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
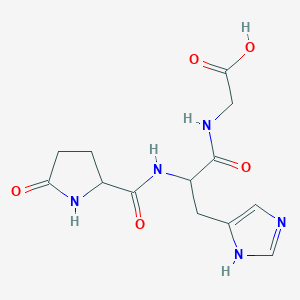
![2-[2-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoylamino]-3-hydroxypropanoic acid](/img/structure/B13401675.png)


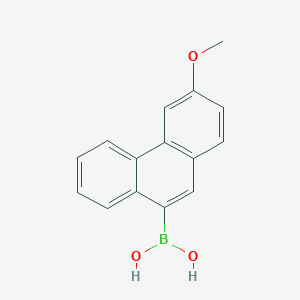
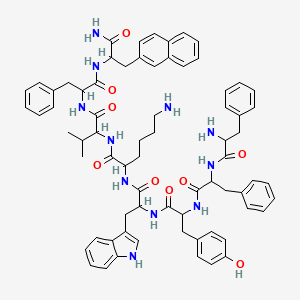
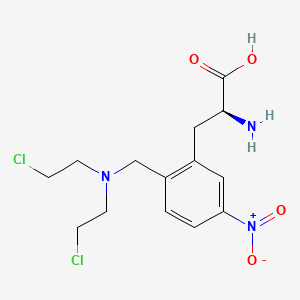

![benzyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B13401737.png)

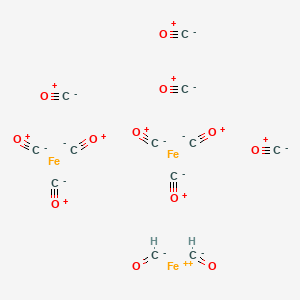
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-thiophen-3-ylpropan-2-yl]urea](/img/structure/B13401751.png)
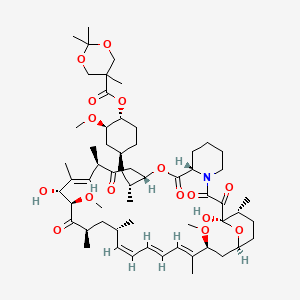
![2-[[2-(Benzylamino)-3-phenylpropanoyl]amino]-5-iodobenzoic acid](/img/structure/B13401756.png)
